molecular formula C11H18N2O4 B598223 (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate CAS No. 16088-09-8

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate

Cat. No. B598223
CAS RN: 16088-09-8
M. Wt: 242.275
InChI Key: JEZBESJFZVUBSW-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate, also known as L-AP4, is a synthetic compound that acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release, and its activation has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate acts as an agonist for mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, mGluR4 inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release has been shown to have a variety of neuroprotective effects, including reducing neuronal excitotoxicity and decreasing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, decreasing neuronal excitability, and reducing inflammation. These effects have been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One major advantage of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate as a research tool is its selectivity for mGluR4, which allows for more specific targeting of this receptor compared to other compounds that may have broader effects. However, one limitation is that this compound may have off-target effects at higher concentrations, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research involving (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate and mGluR4 activation. One major area of interest is in the development of novel therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of mGluR4 activation, and to identify potential off-target effects of this compound and related compounds.

Synthesis Methods

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of L-aspartic acid with 4-nitrobenzyl alcohol, followed by reduction of the resulting nitro group and acetylation of the resulting amine.

Scientific Research Applications

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has been extensively studied in both in vitro and in vivo experiments, and has been shown to have a variety of potential applications in scientific research. One major area of interest is in the study of neurological disorders such as Parkinson's disease and epilepsy, where mGluR4 activation has been shown to have neuroprotective effects.

properties

IUPAC Name

acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBESJFZVUBSW-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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